(R)-(+)-2-Methoxypropionamide

Chiral analysis Enantiomeric purity Crystallinity

(R)-(+)-2-Methoxypropionamide (CAS 336111-21-8) is the single-enantiomer (R)-configuration of 2-methoxypropanamide, a chiral amide bearing a methoxy substituent at the stereogenic C2 position. With a molecular formula of C₄H₉NO₂ and molecular weight of 103.12 g/mol, this white to off-white crystalline solid is primarily utilized as a chiral building block in asymmetric synthesis and as a key intermediate in the preparation of the antiepileptic drug lacosamide.

Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
CAS No. 336111-21-8
Cat. No. B016042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-2-Methoxypropionamide
CAS336111-21-8
Molecular FormulaC4H9NO2
Molecular Weight103.12 g/mol
Structural Identifiers
SMILESCC(C(=O)N)OC
InChIInChI=1S/C4H9NO2/c1-3(7-2)4(5)6/h3H,1-2H3,(H2,5,6)/t3-/m1/s1
InChIKeyWOGXHNJBKGZMHV-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





R-(+)-2-Methoxypropionamide Overview


(R)-(+)-2-Methoxypropionamide (CAS 336111-21-8) is the single-enantiomer (R)-configuration of 2-methoxypropanamide, a chiral amide bearing a methoxy substituent at the stereogenic C2 position . With a molecular formula of C₄H₉NO₂ and molecular weight of 103.12 g/mol, this white to off-white crystalline solid is primarily utilized as a chiral building block in asymmetric synthesis and as a key intermediate in the preparation of the antiepileptic drug lacosamide [1]. Its value proposition for procurement rests on the stereochemical identity conferred by the (R)-configuration, which directly determines downstream biological activity in applications where the (S)-enantiomer or racemate is unsuitable or inactive.

R-(+)-2-Methoxypropionamide: Enantiomer Substitution Failure


In chiral amide chemistry, the (R)- and (S)-enantiomers are not interchangeable. (R)-(+)-2-Methoxypropionamide and its (S)-(-) counterpart share identical molecular formula and connectivity but exhibit distinct physicochemical properties—including melting point, specific rotation, and chromatographic retention—that directly impact synthetic utility and regulatory compliance in pharmaceutical intermediate applications [1]. Critically, the antiepileptic drug lacosamide requires the (R)-configuration at C2 for therapeutic activity; substitution with the (S)-enantiomer or racemate leads to substantial loss of potency (the (R)-enantiomer of the active pharmaceutical ingredient is approximately 22-fold more potent than the (S)-enantiomer in the maximal electroshock seizure test) [2]. Furthermore, differences in commercial pricing and available purity specifications between enantiomers impose distinct procurement economics. Below we provide the quantifiable evidence that supports specification-driven selection of (R)-(+)-2-Methoxypropionamide over its closest analogs. Importantly, publicly available comparative quantitative data for this specific compound are limited, and several dimensions rely on class-level inference from structurally related chiral amides.

R-(+)-2-Methoxypropionamide: Quantitative Differentiation Evidence


Melting Point: Enantiomer Identity Marker

The (R)-(+)-enantiomer exhibits a melting point range of 80–84 °C, whereas the (S)-(-)-enantiomer melts at 76–78 °C, a difference of approximately 4–6 °C [1][2]. This gap is sufficient to serve as a primary identity and purity marker, as mixed enantiomer batches or racemic material will display depressed and broadened melting ranges that are readily detected by differential scanning calorimetry or capillary melting point apparatus.

Chiral analysis Enantiomeric purity Crystallinity

Specific Rotation: Enantiomeric Fingerprint

The specific rotation of (S)-(-)-2-Methoxypropionamide is reported as [α]²⁰/D = −57° to −53° (c = 2, water) [1]. While a directly measured [α] value for the (R)-(+)-enantiomer is not publicly available from permitted authoritative sources, the principle of enantiomeric opposition dictates that the (R)-(+)-enantiomer will exhibit a positive rotation of comparable magnitude under identical conditions. This established sign inversion is routinely used in conjunction with chiral HPLC to confirm enantiomeric identity and estimate enantiomeric excess.

Chiral purity Optical rotation Enantiomeric excess

Lacosamide Synthesis: (R)-Configuration Requirement

Lacosamide (Vimpat®), a clinically approved antiepileptic agent, is chemically defined as 2(R)-acetamido-N-benzyl-3-methoxypropionamide [1]. Its pharmacological activity resides overwhelmingly in the (R)-enantiomer: (R)-lacosamide is approximately 22-fold more potent than (S)-lacosamide in the maximal electroshock seizure (MES) test in mice [2]. (R)-(+)-2-Methoxypropionamide serves as a direct synthetic precursor or intermediate surrogate in multiple lacosamide synthetic routes, and the absolute (R)-configuration at the C2 position must be preserved throughout the synthesis to yield active pharmaceutical ingredient. Use of the (S)-enantiomer or racemate would introduce an inactive or substantially less potent stereoisomer, necessitating costly chiral resolution or resulting in batch rejection.

Antiepileptic drug synthesis Lacosamide Stereospecific intermediate

Price Differential: (R)-(+) vs. (S)-(-) Enantiomer

From the same supplier (Santa Cruz Biotechnology), (R)-(+)-2-Methoxypropionamide is offered at $380 for 1 g (i.e., $380/g), while (S)-(-)-2-Methoxypropionamide is priced at $320 for 250 mg ($1,280/g) . This represents a per-gram cost differential of approximately $900, with the (R)-(+)-enantiomer being roughly 3.4-fold less expensive on a per-gram basis. Although pack sizes differ, this cost disparity is significant for procurement planning and budget allocation in research programs requiring larger quantities of enantiopure material.

Procurement economics Cost comparison Chiral building block

R-(+)-2-Methoxypropionamide: Application Scenarios


Stereospecific Lacosamide Synthesis

The (R)-configuration at C2 is a non-negotiable structural requirement for the antiepileptic drug lacosamide, where the (R)-enantiomer of the final active pharmaceutical ingredient is approximately 22-fold more potent than the (S)-enantiomer [1]. (R)-(+)-2-Methoxypropionamide serves as a key chiral intermediate that preserves the required absolute configuration throughout the synthetic route, eliminating the need for downstream chiral resolution or enantiomeric enrichment. The 80–84 °C melting point provides a convenient identity check at receipt [2].

Enantiopure Building Block for Asymmetric Synthesis

In medicinal chemistry programs where stereochemistry at the alpha carbon of propionamide derivatives directly influences target binding, (R)-(+)-2-Methoxypropionamide offers a well-defined single enantiomer with a melting point (80–84 °C) that is readily distinguishable from its (S)-(-) counterpart (76–78 °C), facilitating straightforward identity verification [1]. The sign of optical rotation (positive, versus negative for the (S)-enantiomer) further supports enantiomeric confirmation by polarimetry [2].

Cost-Effective Scale-Up Campaigns

For research groups scaling up chiral amide synthesis, (R)-(+)-2-Methoxypropionamide presents a measurable procurement advantage: from a common supplier, it is priced at approximately $380/g versus $1,280/g for the (S)-(-)-enantiomer [1]. This approximately 3.4-fold per-gram cost differential can materially impact budget allocation in multi-gram synthesis campaigns, making the (R)-(+)-enantiomer the more economical choice when stereochemical requirements permit selection between enantiomers.

Chiral Chromatography & Enantiomeric Purity Validation

The known specific rotation of the (S)-(-)-enantiomer (−57° to −53°, c = 2, water) provides a validated reference for indirect determination of enantiomeric excess in (R)-(+)-2-Methoxypropionamide batches, assuming equimolar optical rotation magnitude [1]. Combined with the melting point differential, these orthogonal analytical markers support robust quality control protocols for incoming material verification in regulated synthesis environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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